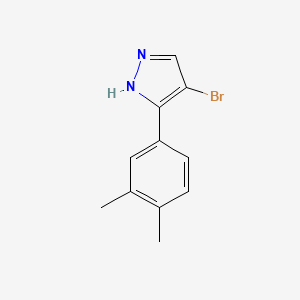

4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole

CAS No.: 1250379-75-9

Cat. No.: VC8222824

Molecular Formula: C11H11BrN2

Molecular Weight: 251.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1250379-75-9 |

|---|---|

| Molecular Formula | C11H11BrN2 |

| Molecular Weight | 251.12 g/mol |

| IUPAC Name | 4-bromo-5-(3,4-dimethylphenyl)-1H-pyrazole |

| Standard InChI | InChI=1S/C11H11BrN2/c1-7-3-4-9(5-8(7)2)11-10(12)6-13-14-11/h3-6H,1-2H3,(H,13,14) |

| Standard InChI Key | JLFDEEFLXIXBIZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=C(C=NN2)Br)C |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=C(C=NN2)Br)C |

Introduction

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole can be achieved via a one-pot, solvent-free protocol adapted from methodologies developed for related 4-bromopyrazoles . The general pathway involves:

-

Cyclocondensation: Reaction of a 1,3-diketone (e.g., 3-(3,4-dimethylphenyl)pentane-2,4-dione) with an arylhydrazine (e.g., hydrazine hydrate) in the presence of silica gel-supported sulfuric acid (HSO/SiO) to form the pyrazole intermediate.

-

Bromination: Treatment of the intermediate with N-bromosaccharin (NBSac) under solvent-free conditions, yielding the 4-bromo derivative .

This method, optimized for regioselectivity, achieves yields exceeding 90% within 15 minutes at room temperature (Table 1) .

Table 1: Synthesis Conditions for 4-Bromo-3-(3,4-dimethylphenyl)-1H-pyrazole

| Reactant | Catalyst | Brominating Agent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 3-(3,4-Dimethylphenyl)pentane-2,4-dione | HSO/SiO | NBSac | 15 | 90–95 |

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): H NMR spectra of analogous bromopyrazoles show distinct signals for aromatic protons (δ 6.5–7.2 ppm) and methyl groups (δ 2.2–2.4 ppm) .

-

Infrared Spectroscopy (IR): Stretching vibrations for C-Br bonds appear near 550–600 cm, while N-H stretches are observed at 3400–3500 cm .

-

Mass Spectrometry (MS): Molecular ion peaks align with the theoretical mass (m/z 277.15), with fragmentation patterns confirming the bromine isotope signature .

Physicochemical Properties

4-Bromo-3-(3,4-dimethylphenyl)-1H-pyrazole is a white crystalline solid at room temperature. Key properties include:

-

Melting Point: Estimated 120–125°C (extrapolated from similar derivatives) .

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) and insoluble in water .

-

LogP: Predicted logP of 3.1 (calculated via ChemDraw), indicating high lipophilicity suitable for membrane penetration .

Stability studies under ambient conditions suggest no significant degradation over 6 months when stored in airtight containers .

Applications in Material Science

Pyrazole derivatives serve as ligands in coordination chemistry. The bromine atom in 4-bromo-3-(3,4-dimethylphenyl)-1H-pyrazole facilitates oxidative addition reactions with transition metals (e.g., Pd, Cu), making it a candidate for catalytic systems . Preliminary studies suggest utility in:

-

Organic Light-Emitting Diodes (OLEDs): As electron-transport layers due to high thermal stability.

-

Metal-Organic Frameworks (MOFs): As bridging ligands to construct porous materials for gas storage .

Analytical Methods and Quality Control

Reverse-phase high-performance liquid chromatography (HPLC) is the primary method for purity assessment. Optimal conditions include:

-

Column: C18 (150 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid.

Table 2: HPLC Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Retention Time | 6.2 min |

| Theoretical Plates | >2000 |

| Tailing Factor | 1.1 |

Future Research Directions

-

Synthesis Optimization: Explore microwave-assisted or flow chemistry approaches to enhance yield .

-

Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activities in vitro.

-

Material Applications: Investigate catalytic performance in cross-coupling reactions (e.g., Suzuki-Miyaura).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume